

## E7130: A Synthetic Halichondrin B Analog Targeting the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

E7130 is a synthetically accessible analog of the marine natural product halichondrin B, developed through a joint research effort between Eisai and Harvard University.[1][2] Unlike its parent compound, which is limited by natural supply, E7130 can be produced on a gram scale through total synthesis, enabling comprehensive preclinical and clinical evaluation.[2][3][4] This agent exhibits a dual mechanism of action, functioning as both a potent microtubule dynamics inhibitor and a modulator of the tumor microenvironment (TME).[1][5][6] Specifically, E7130 has been shown to suppress cancer-associated fibroblasts (CAFs) and promote vascular remodeling within the TME, offering a novel approach to cancer therapy.[2][5] A Phase I clinical trial (NCT03444701) has been completed, establishing the maximum tolerated dose for further studies.[7] This technical guide provides a comprehensive overview of E7130, including its relationship to halichondrin B, its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

# Introduction: From Marine Sponge to Synthetic Anticancer Agent

Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated remarkable antitumor activity in preclinical models.[2] However, its scarcity from natural sources severely hampered its clinical development.[2] This challenge



spurred efforts in total synthesis, culminating in the successful synthesis of halichondrin B and its analogs. **E7130** emerged from these efforts as a promising clinical candidate, retaining the potent anticancer properties of the natural product while being amenable to large-scale synthetic production.[2][8][9] The total synthesis of **E7130** is a significant achievement, involving a multi-step process to control its 31 asymmetric carbons and yield a highly pure product.[2][3]

#### **Mechanism of Action**

**E7130** exerts its anticancer effects through a distinct dual mechanism of action:

- 2.1. Microtubule Dynamics Inhibition: Similar to other halichondrin analogs, **E7130** is a potent inhibitor of microtubule dynamics.[5][8] It disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.[6]
- 2.2. Tumor Microenvironment Modulation: A key differentiator for **E7130** is its ability to remodel the TME.[2][5] This activity is primarily attributed to its effects on two critical components of the TME:
- Suppression of Cancer-Associated Fibroblasts (CAFs): **E7130** has been shown to reduce the population of α-SMA-positive CAFs within tumors.[2][5] This effect is mediated through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts, preventing their transdifferentiation into a myofibroblast phenotype.[1][5]
- Vascular Remodeling: E7130 promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral CD31-positive endothelial cells.[2]

By targeting both the cancer cells directly and the supportive stromal environment, **E7130** presents a multi-pronged attack on tumor growth and progression.

# Quantitative Data In Vitro Cytotoxicity

While specific IC50 values for a wide range of cell lines are not extensively consolidated in the public domain, available data indicates that **E7130** exhibits potent low nanomolar to subnanomolar activity against various cancer cell lines.



| Cell Line | Cancer Type                                 | IC50 (nM) | Reference |
|-----------|---------------------------------------------|-----------|-----------|
| KPL-4     | Breast Cancer                               | 0.01-0.1  | [10]      |
| OSC-19    | Head and Neck<br>Squamous Cell<br>Carcinoma | 0.01-0.1  | [10]      |
| FaDu      | Head and Neck<br>Squamous Cell<br>Carcinoma | 0.01-0.1  | [10]      |
| HSC-2     | Head and Neck<br>Squamous Cell<br>Carcinoma | 0.01-0.1  | [10]      |

Table 1: In Vitro Cytotoxicity of E7130 in Various Cancer Cell Lines

## **Preclinical In Vivo Efficacy**

**E7130** has demonstrated significant antitumor activity in various xenograft models.



| Xenograft<br>Model    | Cancer<br>Type                                    | Dose<br>(μg/kg) | Treatment<br>Schedule               | Tumor<br>Growth<br>Inhibition                                         | Reference |
|-----------------------|---------------------------------------------------|-----------------|-------------------------------------|-----------------------------------------------------------------------|-----------|
| HSC-2<br>(orthotopic) | Head and<br>Neck<br>Squamous<br>Cell<br>Carcinoma | 90              | Not specified                       | Combination with cetuximab showed prominent effect                    | [6]       |
| FaDu                  | Head and Neck Squamous Cell Carcinoma             | 90              | Intravenously                       | Synergistic<br>antitumor<br>activity with<br>cetuximab                | [5]       |
| MCF-7                 | Breast<br>Cancer                                  | 90, 180         | Intravenously<br>on days 0<br>and 7 | Significant<br>antitumor<br>activity and<br>tumor volume<br>reduction | [5]       |
| MDA-MB-231            | Breast<br>Cancer                                  | 90, 180         | Intravenously<br>on days 0<br>and 7 | Significant<br>antitumor<br>activity                                  | [5]       |
| OD-BRE-<br>0438 (PDX) | Breast<br>Cancer                                  | 180             | Intravenously<br>on days 0<br>and 7 | Significant<br>antitumor<br>activity and<br>tumor volume<br>reduction | [5]       |

Table 2: Preclinical In Vivo Efficacy of **E7130** in Xenograft Models

### **Clinical Pharmacokinetics (Phase I)**

The first-in-human study (NCT03444701) of **E7130** in patients with advanced solid tumors established the maximum tolerated dose (MTD) and provided initial pharmacokinetic data.[7]



| Dosing Schedule     | Maximum Tolerated Dose (MTD) |
|---------------------|------------------------------|
| Every 3 weeks (Q3W) | 480 μg/m²                    |
| Every 2 weeks (Q2W) | 300 μg/m²                    |

Table 3: Maximum Tolerated Dose of **E7130** in Phase I Clinical Trial[7]

Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life from this study are not yet fully published. Preclinical pharmacokinetic studies in mice and rats indicated a relatively short half-life.

## **Experimental Protocols Total Synthesis of E7130**

The total synthesis of **E7130** is a complex, multi-step process. While a detailed, step-by-step protocol is proprietary, the overall strategy involves the convergent synthesis of two complex fragments, the "left-half" and "right-half" of the molecule, followed by their coupling and final macrocyclization.[8][9] Key reactions employed in the synthesis include Nozaki-Hiyama-Kishi (NHK) reactions and other advanced organic chemistry transformations to stereoselectively construct the numerous chiral centers.[9] The process has been optimized for gram-scale production under Good Manufacturing Practice (GMP) conditions.[2][3]

### **In Vitro Tubulin Polymerization Assay**

This assay assesses the effect of **E7130** on the polymerization of tubulin into microtubules. A general protocol is as follows:

- Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA), and E7130 at various concentrations.
- Procedure: a. On ice, prepare a reaction mixture containing tubulin and polymerization buffer. b. Add GTP to initiate polymerization. c. Add E7130 or vehicle control to the reaction mixture. d. Transfer the mixture to a pre-warmed 37°C microplate reader. e. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.



 Analysis: Compare the polymerization curves of E7130-treated samples to the control to determine the inhibitory effect.

### In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of **E7130** in a living organism. A general protocol is as follows:

- Cell Culture and Animal Model: a. Culture human cancer cell lines of interest under standard conditions. b. Use immunodeficient mice (e.g., nude or SCID mice).
- Tumor Implantation: a. Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). b. Subcutaneously inject the cell suspension into the flank of the mice.
- Treatment: a. Once tumors reach a palpable size, randomize mice into treatment and control
  groups. b. Administer E7130 (intravenously) or vehicle control according to the desired
  dosing schedule and dose levels.
- Monitoring and Endpoint: a. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). b. The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
- Analysis: a. Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group. b. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for biomarkers like α-SMA and CD31).

#### **Visualizations**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE E7130 DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Release 14 2019 | Eisai Co., Ltd. [eisai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celebrating E7130: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 9. Celebrating E7130: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [E7130: A Synthetic Halichondrin B Analog Targeting the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860285#e7130-and-its-relationship-to-halichondrin-b]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com